molecular formula C8H10N2O3 B13617637 methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate

methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B13617637
M. Wt: 182.18 g/mol
InChI Key: DBOALJABNCDZBJ-UHFFFAOYSA-N
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Description

Methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C7H8N2O3. It belongs to the class of pyrazole derivatives, which are known for their versatile applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate hydrazines with β-keto esters under acidic or basic conditions. One common method includes the cyclization of enaminones with hydrazines, followed by esterification .

Industrial Production Methods

Industrial production methods for this compound often utilize cost-effective and scalable processes. For example, the use of resinous, nontoxic, and thermally stable catalysts like Amberlyst-70 can facilitate the synthesis while offering eco-friendly attributes .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 5-acetyl-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-5(11)7-4-6(8(12)13-3)9-10(7)2/h4H,1-3H3

InChI Key

DBOALJABNCDZBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NN1C)C(=O)OC

Origin of Product

United States

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